molecular formula C9H13N3O2 B372053 Aminometradine CAS No. 642-44-4

Aminometradine

Cat. No.: B372053
CAS No.: 642-44-4
M. Wt: 195.22 g/mol
InChI Key: NGXUUAFYUCOICP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminometradine can be synthesized through a multi-step reaction process. One common method involves the reaction of acetamide with 2-cyano-N-[(2-propen-1-ylamino)carbonyl] under basic conditions using aqueous sodium hydroxide solution and ethanol . The reaction typically proceeds through the formation of intermediate compounds, which are then further reacted to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced using high-performance liquid chromatography (HPLC) methods. The mobile phase for HPLC typically contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .

Chemical Reactions Analysis

Types of Reactions

Aminometradine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of aminometradine involves its interaction with molecular targets in the kidney, leading to increased excretion of sodium and water. This diuretic effect helps reduce fluid accumulation in the body. The exact molecular pathways and targets involved in this process are still under investigation .

Comparison with Similar Compounds

Aminometradine can be compared with other diuretic compounds such as triamterene and amiloride. While all these compounds share diuretic properties, this compound is unique due to its specific chemical structure and relatively mild diuretic effect . Similar compounds include:

    Triamterene: A potassium-sparing diuretic used to treat edema and hypertension.

    Amiloride: Another potassium-sparing diuretic that helps prevent the body from absorbing too much salt.

This compound’s uniqueness lies in its specific molecular structure, which influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUUAFYUCOICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214403
Record name Aminometradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-44-4
Record name Aminometradine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminometradine [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminometradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminometradine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMINOMETRADINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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